Product packaging for Remdesivir N-2 intermediate(Cat. No.:)

Remdesivir N-2 intermediate

Cat. No.: B10828488
M. Wt: 331.33 g/mol
InChI Key: IJCOKJGMVJGKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Remdesivir N-2 intermediate is a critical synthetic building block in the multi-step production of the broad-spectrum antiviral nucleotide analog Remdesivir (GS-5734) . Remdesivir is a prodrug that is metabolically activated to its triphosphate form, which functions as an RNA-dependent RNA polymerase (RdRp) inhibitor . The active triphosphate analog acts as a delayed chain terminator, being incorporated into the growing viral RNA strand and causing premature termination of RNA transcription, thereby inhibiting viral replication . This mechanism is particularly relevant for the study of coronaviruses, including SARS-CoV-2, for which Remdesivir has been a key therapeutic agent . This specific intermediate is essential for research and development focused on the synthesis of Remdesivir and related nucleotide analog prodrugs . Its use enables investigations into optimizing synthetic pathways, developing novel antiviral compounds, and exploring the structure-activity relationships of nucleoside analog inhibitors. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N5O4 B10828488 Remdesivir N-2 intermediate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-4-carbonitrile

InChI

InChI=1S/C15H17N5O4/c1-14(2)23-11-9(5-21)22-15(6-16,12(11)24-14)10-4-3-8-13(17)18-7-19-20(8)10/h3-4,7,9,11-12,21H,5H2,1-2H3,(H2,17,18,19)

InChI Key

IJCOKJGMVJGKBB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)(C#N)C3=CC=C4N3N=CN=C4N)CO)C

Origin of Product

United States

Structural Classes and Designation of Key Nitrogen Containing Intermediates in Remdesivir Synthesis

Pyrrolotriazine Nucleobase Intermediates: The Heterocyclic Core

At the heart of Remdesivir's structure lies a pyrrolotriazine nucleobase, a heterocyclic system that mimics natural purines. The synthesis of this core component involves the formation of key intermediates, including the fundamental pyrrolotriazine ring and its functionalized precursors.

4-Aminopyrrolo[2,1-f]Current time information in Bangalore, IN.nih.govasm.orgtriazine and its Derivatives

The compound 4-aminopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govasm.orgtriazine is a crucial raw material in the synthesis of Remdesivir. scielo.br Various synthetic strategies have been developed to produce this key intermediate, often starting from pyrrole (B145914) derivatives. nih.gov One common approach involves the N-amination of a pyrrole precursor followed by cyclization to form the triazine ring. nih.gov For instance, treating a pyrrole derivative with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine or chloramine, followed by reaction with formamide, can yield the desired pyrrolotriazine. nih.gov

To facilitate its coupling with the ribose moiety, the 4-aminopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govasm.orgtriazine core is often halogenated, typically at the 7-position. scielo.br 4-amino-7-iodopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govasm.orgtriazine is a commonly used derivative. ias.ac.inpatsnap.com This iodinated intermediate can be prepared by reacting 4-aminopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govasm.orgtriazine with an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride. scielo.brnih.gov The introduction of iodine at this position activates the molecule for subsequent C-C bond formation with the ribose-derived sugar component. chempartner.com

Compound NameStarting MaterialKey ReagentsReported YieldReference
4-Aminopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govasm.orgtriazinePyrroleFormamidine acetate59% acs.org
4-Amino-7-iodopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govasm.orgtriazine4-Aminopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govasm.orgtriazineN-Iodosuccinimide (NIS)47% scielo.br
4-Amino-7-iodopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govasm.orgtriazine4-Aminopyrrolo[2,1-f] Current time information in Bangalore, IN.nih.govasm.orgtriazinePotassium iodide, Oxone90% patsnap.com

Functionalized Pyrrole Precursors (e.g., Pyrrole-2-carboxaldehyde derivatives)

The synthesis of the pyrrolotriazine core often begins with simpler, functionalized pyrrole precursors. Pyrrole-2-carboxaldehyde is a common starting point. scielo.br In one of the earliest routes, pyrrole-2-carboxaldehyde was used to produce 1-aminopyrrol-2-carbonitrile, a direct precursor to the triazine ring. scielo.br However, this initial step suffered from poor chemoselectivity. scielo.br

Ribose-Derived Sugar Moiety Intermediates: The Carbohydrate Scaffold

The sugar component of Remdesivir is a modified D-ribose. The synthesis of this intricate scaffold requires careful protection and manipulation of the hydroxyl groups to achieve the desired stereochemistry and functionality.

Protected Ribonolactone and Ribose Scaffolds

The synthesis of the ribose moiety often starts with commercially available D-ribose or its lactone form, D-ribonolactone. nih.govias.ac.in To control reactivity and stereoselectivity during the subsequent coupling reactions, the hydroxyl groups of the sugar are protected. A common strategy involves the use of benzyl (B1604629) protecting groups, leading to intermediates like 2,3,5-tri-O-benzyl-D-ribonolactone. nih.govias.ac.in This protected lactone can then be coupled with the lithiated pyrrolotriazine base. chempartner.com

IntermediateStarting MaterialProtecting GroupsKey TransformationReference
2,3,5-Tri-O-benzyl-D-ribonolactoneD-RiboseBenzylOxidation nih.govias.ac.in
5-O-TBDPS-2,3-O-diallyl ribonolactoneD-RibonolactoneTBDPS, Allyl tert-butyl carbonateSilylation, Allylation nih.gov

C1'-Cyano-Nucleoside Analogues (e.g., GS-441524)

A key intermediate in the synthesis of Remdesivir is the nucleoside core, GS-441524. organicchemistry.euacs.orgacs.org This compound is a C-nucleoside, meaning the pyrrolotriazine base is attached to the ribose sugar via a C-C bond instead of the more common C-N bond found in natural nucleosides. organicchemistry.eu GS-441524 also features a distinctive cyano group at the C1' position of the ribose. organicchemistry.eunih.gov

The synthesis of GS-441524 typically involves the coupling of a protected ribonolactone with a metalated pyrrolotriazine base. chempartner.com This is followed by a cyanation step to introduce the C1'-cyano group. chempartner.com The stereoselectivity of this cyanation is crucial, with the desired β-anomer being the precursor to Remdesivir. chempartner.comorganic-chemistry.org After the cyanation, deprotection of the sugar's hydroxyl groups yields GS-441524. chempartner.com GS-441524 itself is the parent nucleoside of Remdesivir and is a significant metabolite. acs.orgnih.govasm.org

Phosphoramidate (B1195095) Intermediates

To enhance its cell permeability and facilitate its conversion to the active triphosphate form within the cell, Remdesivir is formulated as a phosphoramidate prodrug. asm.orgnih.gov This requires the synthesis of a specific phosphoramidate moiety that is then coupled to the 5'-hydroxyl group of the nucleoside core (GS-441524). organicchemistry.euresearchgate.net

Intermediate TypeKey ComponentsPurposeSynthetic ChallengeReference
PhosphoramidateL-alanine derivative, Phenyl phosphorodichloridate, Phenol derivativeProdrug formation for enhanced cell permeabilityStereoselective formation of the P-chiral center chempartner.comresearchgate.netnih.gov

Chiral Phosphoramidoyl Chlorides and their Derivatives

To overcome the inefficiencies associated with separating diastereomers, research has focused on developing stereoselective methods for the synthesis of the phosphoramidate group. One approach involves the use of a p-nitrophenolate prodrug precursor instead of the chloridate. organic-chemistry.org This strategy allows for the resolution of a single Sp isomer through solvent crystallization, which is a key step towards a stereoselective synthesis. organic-chemistry.org

More recent advancements have utilized organocatalysis to achieve stereoselectivity. Chiral bicyclic imidazoles have been employed as organocatalysts for the stereoselective (S)-P-phosphoramidation. researchgate.netnih.gov These catalysts facilitate a dynamic kinetic asymmetric transformation (DyKAT) of a racemic mixture of phosphoramidoyl chloridates, leading to the preferential formation of the desired (S)-P-phosphoramidate. researchgate.netresearchgate.net This method avoids wasting the other diastereomer and significantly improves the yield and stereoselectivity of the reaction. researchgate.netnih.gov For example, using a chiral imidazole-cinnamaldehyde-derived carbamate (B1207046) as a catalyst can result in a 97% yield with a high diastereomeric ratio. researchgate.netnih.gov The instability of phosphoramidoyl chloride, however, presents a challenge for its purification and storage. nih.gov

Stereoselective Phosphoramidate Coupling Partners (e.g., (S)-P-phosphoramidate)

The coupling of the stereochemically defined phosphoramidate moiety with the modified ribose fragment is a critical step in the synthesis of Remdesivir. The desired (S)-P-phosphoramidate isomer is essential for the biological activity of the final drug. thieme-connect.com

In second-generation syntheses of Remdesivir, the coupling reaction between the enantiopure (SP)-phosphoramidate derivative and the protected nucleoside is facilitated by the use of MgCl2 and diisopropylethylamine (DIPEA). acs.org This reaction proceeds via a nucleophilic substitution with an inversion of configuration at the phosphorus center. acs.orgnih.gov The use of an acetonide-protected nucleoside was found to provide significantly better yields compared to the unprotected glycoside. organic-chemistry.org

The choice of the phosphoramidate coupling partner is crucial. While early syntheses used a p-nitrophenylphosphoramidate, later studies have explored other options like pentafluorophenyl phosphoramidate. nih.govbenthamdirect.com These advancements in the stereoselective synthesis of the phosphoramidate and its subsequent coupling have been instrumental in developing more efficient and scalable manufacturing processes for Remdesivir.

Synthetic Methodologies for Remdesivir Nitrogen Containing Intermediates

Synthesis of the Pyrrolotriazine Nucleobase

The pyrrolo[2,1-f] acs.orgnih.govacs.orgtriazin-4-amine core is the unnatural nucleobase present in Remdesivir and is a significant synthetic challenge. escholarship.org Its preparation is a critical early stage in the total synthesis of the antiviral agent. scielo.br Various routes have been developed, ranging from linear sequences to more efficient cascade reactions, each with distinct advantages and challenges.

Vilsmeier–Haack Reaction Approaches

The Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich heterocycles, has been adapted for the synthesis of the Remdesivir nucleobase. An efficient approach developed by Snead and colleagues utilizes a one-pot oxidative Vilsmeier cascade starting from the abundant and inexpensive commodity chemical, pyrrole (B145914). nih.gov This process avoids the need for protecting groups and proceeds through key intermediates to afford 1-aminopyrrole-2-carbonitrile, which is then cyclized to form the target pyrrolotriazine nucleobase. nih.gov This cascade approach significantly improves the efficiency and atom economy of the synthesis.

Cyanation and Amination Strategies

A prevalent strategy for constructing the pyrrolotriazine nucleobase involves the sequential cyanation and amination of a pyrrole precursor. nih.govtcichemicals.comtcichemicals.com This methodology aims to install the necessary functional groups onto the pyrrole ring before the final triazine ring formation.

One of the earliest routes, described by Klein, suffered from poor chemoselectivity during the cyanation step, leading to a mixture of the desired 1-aminopyrrole-2-carbonitrile and the non-reactive pyrrole-2-carbonitrile intermediate in nearly a 1:1 ratio, with a 43% yield for the desired product. scielo.br

Comparison of Cyanation and Amination Routes
RouteStarting MaterialKey StepsOverall YieldReference
Klein's Original RoutePyrrole-2-carboxaldehydeNon-chemoselective cyanation, Amination, Cyclization28% scielo.br
Revisited Klein's RoutePyrrole-2-carboxaldehydeChemoselective cyanation, N-amination with NH₂Cl, Cyclization39% scielo.br
Snead et al. RoutePyrroleSequential Cyanation and Amination, Cyclization59% nih.govacs.org

Cyanoamidine Cyclization Pathways

An alternative and strategically distinct approach to the pyrrolotriazine nucleobase proceeds through a cyanoamidine intermediate. acs.orgescholarship.orgnih.gov This route, developed by a collaboration between the Sarpong and Garg research groups, offers a different bond disconnection strategy compared to other methods. scielo.brtcichemicals.com

Optimization of Cyanoamidine Formation
EntryCyanamide (equiv)Sodium Methoxide (equiv)ConversionIsomer Ratio (E:Z)Reference
12.00.5No reaction- acs.org
22.01.0Complete1.8 : 1 acs.org
31.01.0Complete1.8 : 1 acs.org

Multi-Step Linear Sequences for Nucleobase Preparation

The commercially employed synthesis of the Remdesivir nucleobase, often referred to as the Bayer route, is a multi-step linear sequence. scielo.br This four-step process begins with 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate. scielo.brnih.gov

The key steps in this sequence are:

Reaction of 2,5-dimethoxytetrahydrofuran with tert-butyl carbazate under acidic conditions to form a protected 1-aminopyrrole derivative. nih.gov

Introduction of a nitrile group. This is achieved by reacting the aminopyrrole with chlorosulfonyl isocyanate, followed by treatment with DMF to convert the intermediate N-chlorosulfonyl amide into the nitrile. nih.gov

Acid-mediated deprotection of the tert-butyl carbazate group to yield 1-aminopyrrole-2-carbonitrile. nih.gov

Cyclocondensation with formamidine acetate using a base such as potassium phosphate to construct the final triazine ring. nih.gov

One-Pot and Cascade Approaches for Nucleobase Synthesis

To enhance synthetic efficiency, reduce waste, and secure the supply chain, one-pot and cascade reactions have been developed. These methods combine multiple transformations into a single operation without isolating intermediates. acs.org

Chemical Transformations on Ribose-Derived Scaffolds

Once the 4-aminopyrrolo[2,1-f] acs.orgnih.govacs.orgtriazine nucleobase is synthesized, the next critical phase is its coupling to a suitably modified ribose sugar. This step forms the C-C bond between the nucleobase and the anomeric carbon of the ribose, creating the core C-nucleoside structure of Remdesivir. organic-chemistry.org

The original synthesis developed by Gilead Sciences started with a commercially available tribenzyl-protected D-ribonolactone. organic-chemistry.org This lactone was coupled with a halogenated (bromo or iodo) pyrrolotriazine nucleobase. The key C-glycosylation reaction was accomplished using organometallic reagents such as tert-butylmagnesium chloride to facilitate the C-C bond formation. nih.govorganic-chemistry.org

Following the coupling, a series of transformations are required on the ribose-derived scaffold:

1'-Cyanation: A crucial step is the introduction of the 1'-cyano group, which is critical for the antiviral activity of Remdesivir. This is typically achieved using reagents like trimethylsilyl (B98337) cyanide (TMSCN) with a Lewis acid promoter such as trifluoromethanesulfonic acid (TfOH), which favors the formation of the desired β-anomer. organic-chemistry.org

Deprotection and Reprotection: The benzyl (B1604629) protecting groups on the ribose hydroxyls are removed via hydrogenolysis. To improve the yield of subsequent steps, the 2'- and 3'-hydroxyls are often reprotected as an acetonide. organic-chemistry.org

Phosphoramidate (B1195095) Coupling: The final key transformation on the ribose moiety is the coupling of the 5'-hydroxyl group with a chiral phosphoramidate fragment. This step introduces the ProTide moiety and is often challenging due to the need to control the stereochemistry at the phosphorus center. organic-chemistry.orgnih.govresearchgate.net

Later-generation syntheses have optimized this sequence, for instance by performing the phosphoramidate coupling on the acetonide-protected nucleoside, which was found to give superior yields. organic-chemistry.org The final deprotection of the acetonide group then yields the complete Remdesivir precursor. organic-chemistry.org

Protecting Group Strategies for Sugar Hydroxyls and Amines

The synthesis of Remdesivir necessitates a carefully orchestrated series of reactions, with the protection of reactive functional groups on the sugar and nucleobase moieties being a critical initial step. The hydroxyl groups of the D-ribose derivative and the exocyclic amine of the pyrrolo[2,1-f] acs.orgacblock-lab.comacs.orgtriazine base are particularly susceptible to unwanted side reactions. Therefore, the selection of appropriate protecting groups is paramount to ensure high yields and stereoselectivity in subsequent transformations.

One of the most common strategies involves the protection of the hydroxyl groups of the D-ribose precursor as benzyl ethers. This is typically achieved by treating D-ribose with benzyl bromide in the presence of a base. The resulting 2,3,5-tri-O-benzyl-D-ribonolactone is a key intermediate in several synthetic routes. freshinechem.comnih.gov The benzyl groups are robust enough to withstand the conditions of subsequent reactions, such as C-glycosylation and cyanation, but can be readily removed at a later stage via catalytic hydrogenation or by using strong Lewis acids like boron trichloride. freshinechem.comnih.gov

For the exocyclic amine of the pyrrolo[2,1-f] acs.orgacblock-lab.comacs.orgtriazine base, silyl protecting groups are frequently employed. Trimethylsilyl (TMS) groups, introduced using reagents like trimethylsilyl chloride or 1,2-bis(chlorodimethylsilyl)ethane, have proven effective. These groups serve to decrease the nucleophilicity of the amine, preventing it from interfering with the desired C-C bond formation during the glycosylation step. The silyl groups are easily cleaved under mild acidic or fluoride-mediated conditions. The use of a secondary amine, such as diisopropylamine, has been shown to improve the efficiency of the protection of the free amine group, which is essential for the successful addition of the base to the lactone. nih.gov

Table 1: Protecting Group Strategies in Remdesivir Synthesis
Functional GroupProtecting GroupReagents for ProtectionReagents for DeprotectionReference
Sugar HydroxylsBenzyl (Bn)Benzyl bromide, BaseBCl3, Catalytic Hydrogenation freshinechem.comnih.gov
Sugar HydroxylsAllylAllyl tert-butyl carbonate, Pd(PPh3)4Pd-catalyzed reduction nih.gov
Primary Sugar Hydroxyltert-Butyldiphenylsilyl (TBDPS)TBDPS-Cl, BaseHF-pyridine nih.gov
Exocyclic AmineTrimethylsilyl (TMS)TMS-Cl or 1,2-bis(chlorodimethylsilyl)ethaneMild acid or fluoride

C-Glycosylation Reaction Development and Optimization

The formation of the C-C bond between the sugar moiety and the nitrogenous base, known as C-glycosylation, is a pivotal and often challenging step in the synthesis of Remdesivir. This reaction establishes the core C-nucleoside structure. Significant research has been dedicated to developing and optimizing this transformation to improve yields, stereoselectivity, and scalability.

Lewis Acid-Mediated C-Glycosylation

Lewis acid-mediated C-glycosylation has been explored as a method to facilitate the coupling of the protected ribose derivative with the pyrrolotriazine base. Lewis acids, such as tin tetrachloride, can activate the sugar donor, promoting the nucleophilic attack of the base. researchgate.net One proposed mechanism involves the coordination of a Lewis acid, like trimethylsilyl trifluoromethanesulfonate (TMSOTf), to the endocyclic oxygen of the sugar, leading to ring-opening and subsequent reaction with the heterocycle. nih.gov

Recent advancements have focused on direct C-glycosylation methods to streamline the synthesis. A silylium-catalyzed, stereoselective C-glycosylation has been reported that initially forms an open-chain polyol. nih.gov This intermediate can then be selectively cyclized to afford either the kinetic α-furanose or the thermodynamically favored β-anomer, which is the desired configuration for Remdesivir. nih.gov This method significantly expedites the synthesis of the Remdesivir precursor. nih.gov

Organometallic Reagent-Based C-Glycosylation (e.g., Grignard reactions)

Organometallic-based C-glycosylation represents a widely utilized and extensively optimized approach for the synthesis of Remdesivir intermediates. This method typically involves the reaction of a protected D-ribonolactone with an organometallic derivative of the pyrrolotriazine base. acs.org

Early synthetic routes employed Grignard reagents. The process involves a metal-halogen exchange on a halogenated pyrrolotriazine, followed by nucleophilic addition to the protected lactone. nih.gov To enhance the efficiency of this step, additives such as lanthanide salts (e.g., LaCl₃·2LiCl) have been used to generate a less basic carbanion intermediate, thereby minimizing side reactions like the deprotonation of the lactone. nih.gov The use of the "Turbo Grignard" reagent, i-PrMgCl·LiCl, has also been shown to facilitate a more consistent and scalable coupling reaction. organic-chemistry.org

Organolithium reagents have also been successfully employed for the C-glycosylation step. acs.orgacblock-lab.com This approach often provides higher yields compared to Grignard-based methods. acs.org However, these reactions typically require cryogenic temperatures and long reaction times. acs.orgacblock-lab.com To address these limitations, a flash chemistry approach using organolithium reagents in a continuous flow system has been developed. This method achieves a high yield in a significantly shorter residence time and at a more moderate temperature. acs.orgacblock-lab.com

Table 2: Comparison of C-Glycosylation Methods
MethodKey Reagents/CatalystsAdvantagesDisadvantagesReference
Lewis Acid-MediatedTMSOTf, Silylium (B1239981) catalystsDirect addition, potential for stereocontrolCan lead to open-chain intermediates requiring cyclization nih.gov
Grignard Reagent-Basedi-PrMgCl·LiCl, LaCl3·2LiClImproved scalability and consistencyRequires additives to suppress side reactions nih.govorganic-chemistry.org
Organolithium Reagent-Basedn-BuLiPotentially higher yieldsRequires cryogenic temperatures and long reaction times in batch acs.orgacblock-lab.com
Organolithium in Flown-BuLi in a microreactorRapid reaction, improved temperature control, high throughputRequires specialized equipment acs.orgacblock-lab.com

C1'-Cyanation for Nucleoside Formation

Following the C-glycosylation step, the introduction of a cyano group at the C1' position of the ribose ring is a crucial transformation to afford the final nucleoside core of Remdesivir. This cyanation reaction is critical for the biological activity of the final compound.

Conditions and Reagent Selection (e.g., TMSCN with Lewis Acids)

The most common method for C1'-cyanation involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid. scielo.br Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O) are used to activate the anomeric position, facilitating the nucleophilic attack of the cyanide. nih.gov

The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures, often -78°C, to control the reactivity and selectivity. freshinechem.comnih.gov The addition of a Brønsted acid, such as trifluoromethanesulfonic acid (TfOH) or trifluoroacetic acid (TFA), has been shown to improve the stereoselectivity of the cyanation. acs.org The development of continuous flow processes for this step has allowed for better control over reaction parameters and has been successfully implemented for large-scale manufacturing. acs.org

Diastereoselectivity Control in Cyanation

Achieving the desired β-anomer stereochemistry at the C1' position is a critical aspect of the cyanation reaction. The α-anomer is an undesired byproduct that must be separated. The choice of Lewis acid, reaction temperature, and order of reagent addition all play a significant role in controlling the diastereoselectivity. nih.govacs.org

Lowering the reaction temperature generally leads to higher diastereoselectivity in favor of the β-anomer. nih.govacs.org For instance, performing the reaction at -78°C with TMSOTf and TMSCN can result in a β:α ratio of 89:11. nih.gov The use of trifluoromethanesulfonic acid as an additive with TMSOTf and TMSCN has been shown to provide a high diastereomeric ratio of >95:5 (β:α). researchgate.net Continuous flow chemistry has also demonstrated improved diastereoselectivity by enabling precise control over the reaction conditions. acs.org

Table 3: Conditions for C1'-Cyanation and Diastereoselectivity
Lewis Acid/AdditiveTemperature (°C)β:α RatioYield (%)Reference
BF3·Et2O-7885:1558 nih.gov
TMSOTf-7889:1165 nih.gov
TfOH/TMSOTf-78>95:585 researchgate.net
TFA/TMSOTf (in flow)-30Not specified, but improvedNot specified acs.org

Synthesis of the Chiral Phosphoramidate Moiety

The creation of the chiral phosphoramidate moiety is a critical phase in the total synthesis of Remdesivir. This structural component is a ProTide, a type of prodrug designed to enhance the intracellular delivery of the nucleoside monophosphate. nih.gov The phosphorus atom in this moiety is a stereocenter, and its specific configuration (Sp) is crucial for the drug's antiviral activity. thieme-connect.com Synthetic strategies must, therefore, precisely control the stereochemistry at this phosphorus center. The process involves two main stages: the formation of a chiral phosphoramidate precursor and its subsequent coupling to the nucleoside analogue.

Phosphorus Stereocenter Establishment and Control

Establishing the correct stereochemistry at the phosphorus atom is one of the most significant challenges in Remdesivir synthesis. nih.govacs.orgepa.gov Early methods produced a mixture of diastereomers that required difficult separation, while later advancements have focused on stereoselective techniques to favor the formation of the desired Sp isomer. nih.govorganic-chemistry.org

To overcome the challenges of separating diastereomers, researchers have developed asymmetric catalytic methods that directly favor the formation of the desired Sp-phosphoramidate. A key strategy involves a dynamic kinetic asymmetric transformation (DyKAT) using chiral organocatalysts. researchgate.netnih.gov This approach utilizes a racemic mixture of a phosphoramidoyl chloride as the starting material and selectively converts it into the desired Sp isomer. nih.govacs.orgresearchgate.net

Chiral bicyclic imidazole (B134444) derivatives have proven to be highly effective catalysts for this transformation. researchgate.netnih.gov For instance, the coupling of a racemic P-racemic phosphoryl chloride with the protected nucleoside GS-441524 in the presence of a specific chiral bicyclic imidazole catalyst proceeds with high reactivity and excellent stereoselectivity. nih.gov Studies have shown that both the unique chiral imidazole skeleton and a carbamate (B1207046) substituent on the catalyst are essential for the reaction's success. nih.gov

In one systematic study, various chiral imidazole-cinnamaldehyde-derived carbamates were tested as organocatalysts. nih.govepa.govresearchgate.netacs.org Using 20 mol % of the optimal catalyst at -20 °C, the phosphoramidation of the protected nucleoside with a 1:1 diastereomeric mixture of phosphoramidoyl chloridates yielded the desired phosphoramidate product in 97% yield with a high diastereomeric ratio (d.r.) of 96.1:3.9 in favor of the Sp isomer. thieme-connect.comnih.govepa.govresearchgate.netacs.org This method avoids wasting the undesired diastereomer of the coupling agent. nih.govacs.orgepa.gov

Table 1: Asymmetric Catalysis in Remdesivir Synthesis

Catalyst Substrates Diastereomeric Ratio (Sp:Rp) Yield Reference
Chiral Bicyclic Imidazole P-racemic phosphoryl chloride, Protected Nucleoside GS-441524 22:1 96% conversion nih.gov
Chiral Imidazole-Cinnamaldehyde-Derived Carbamate 1:1 mixture of phosphoramidoyl chloridates, D-ribose-derived 5-alcohol 96.1:3.9 97% nih.govresearchgate.netacs.org

An earlier and more established approach to obtaining the stereopure phosphoramidate precursor involves diastereoselective synthesis followed by resolution. In this method, a racemic mixture of the phosphoramidate is intentionally synthesized and then the desired diastereomer is separated.

A common precursor used in this approach is the p-nitrophenyl phosphoramidate derivative. The synthesis initially produces a 1:1 mixture of the Sp and Rp isomers. nih.govacs.orgepa.govorganic-chemistry.org The separation of these diastereomers is achieved through fractional crystallization. organic-chemistry.org This process is a key step toward achieving a stereoselective synthesis of the final drug. organic-chemistry.org While effective, this method can be inefficient, as the initial recrystallization of the 1:1 isomeric mixture may only yield the desired diastereomer in around 39% for subsequent coupling steps. nih.govacs.orgepa.govresearchgate.net

The isolated, enantiopure phosphoramidate, such as (S)-2-ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, serves as the key coupling partner for the nucleoside core. organic-chemistry.org

Coupling Reactions of Phosphoramidate Precursors with Nucleosides

Once the stereochemically pure phosphoramidate precursor is obtained, it is coupled with the protected nucleoside intermediate (GS-441524 derivative). This reaction typically involves the 5'-hydroxyl group of the ribose sugar attacking the activated phosphorus center of the phosphoramidate.

In a widely used method, the enantiopure p-nitrophenolate prodrug precursor is reacted with the acetonide-protected nucleoside. nih.govorganic-chemistry.org The reaction is often facilitated by a Lewis acid, such as magnesium chloride (MgCl2), which activates the phosphorus center, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govorganic-chemistry.org This coupling proceeds as an SN2-type reaction, resulting in an inversion of the configuration at the phosphorus stereocenter. organic-chemistry.org The use of the acetonide-protected nucleoside was found to provide significantly better yields compared to the unprotected version. organic-chemistry.org

Alternative coupling conditions have also been developed. For instance, tert-butylmagnesium chloride (t-BuMgCl) can be used to mediate the coupling between the unprotected nucleoside and a diastereomeric mixture of the phosphoramidoyl chloridate, yielding the final product mixture in a 43% yield. nih.govnih.gov Another approach utilizes a chiral pentafluorophenyl-phosphoramidate in the presence of t-BuMgCl, which gives the coupled product in 86% yield as a single diastereoisomer. nih.gov More recently, methylmagnesium chloride (MeMgCl) has been used as an alternative to MgCl2 and DIPEA. nih.govacs.org

Table 2: Coupling Reactions in Remdesivir Synthesis

Phosphoramidate Precursor Nucleoside Coupling Reagents Yield Stereochemistry Reference
p-Nitrophenolate Precursor (Sp isomer) Acetonide-Protected Nucleoside MgCl2, DIPEA 70% Inversion at P-center (Sp product) nih.govorganic-chemistry.org
Phosphoramidoyl Chloridate (Rp/Sp mixture) Unprotected Nucleoside t-BuMgCl 43% Mixture of diastereomers nih.gov
Chiral Pentafluorophenyl-phosphoramidate Silyl/Allyl Protected Nucleoside t-BuMgCl 86% Single diastereoisomer nih.gov
p-Nitrophenylphosphoramidate DMF-DMA Protected Nucleoside MeMgCl 85% (overall) High stereoselectivity nih.govacs.orgresearchgate.net

Protecting Group De-protection Strategies for Phosphoramidate Intermediates

The final step in the synthesis of Remdesivir is the removal of the protecting groups from the coupled phosphoramidate-nucleoside intermediate. The most common protecting group on the nucleoside's ribose moiety is an acetonide (or isopropylidene) group, which masks the 2'- and 3'-hydroxyls. nih.govorganic-chemistry.org

To address this, one-pot procedures have been developed that combine the phosphoramidation step with the deprotection. nih.govacs.org For example, after the catalytic asymmetric phosphoramidation, an acid such as p-toluenesulfonic acid (p-TSA) can be added directly to the reaction mixture along with methanol (B129727) to remove the isopropylidene group. acs.org This one-pot synthesis can produce Remdesivir in 70% yield with a very high diastereomeric ratio (99.3/0.7 d.r.) after recrystallization. nih.govacs.org

Process Development and Chemical Engineering for Intermediate Production

Batch Synthesis Optimization for Improved Efficiency

Initial manufacturing efforts for Remdesivir intermediates primarily utilized batch synthesis. A significant focus of optimization in batch processes has been the C-glycosylation step, which is crucial for forming a key intermediate. Early methods using n-BuLi and TMSCl resulted in a low yield of only 25%. nih.gov Subsequent improvements involved replacing these reagents. For instance, using the reagent couple n-BuLi/i-Pr2NH on a hectogram scale increased the yield of the lactol intermediate to 75%. nih.gov

Further refinements targeted the cyanation step. While early batch processes required cryogenic temperatures of -78°C to achieve the desired stereoselectivity, researchers developed a modified batch process that could be operated at a more manageable -30°C. chemistryviews.org This was achieved by substituting trifluoromethanesulfonic acid (TfOH) with trifluoroacetic acid (TFA) and using a precooled mixture of TMSOTf and TMSCN. chemistryviews.org Another modification to improve the stereoselective cyanation involved the addition of an acid like TfOH or TFA to the TMSCN/TMSOTf reagent couple, which improved the yield of the cyanated intermediate to 85% with a high diastereomeric ratio. nih.gov

Calorimetric analysis of each reaction step in the batch process has been utilized to identify potential safety and processing issues, although many attempts to simplify the process in batch have been largely unsuccessful. acs.org Despite the inherent limitations, optimizations in batch processing have laid the groundwork for more advanced manufacturing methods.

Continuous Flow Chemistry Applications in Intermediate Synthesis

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of Remdesivir intermediates, offering enhanced safety, efficiency, and scalability. rsc.orgresearchgate.net This technology has been particularly impactful for challenging reaction steps.

A notable application is the five-step continuous flow process developed for the highly exothermic C-glycosylation reaction. rsc.org This process achieved a 60% yield of the glycosylated product at -30°C with a remarkably short residence time of just 8 seconds. rsc.org The flow system's superior mass and heat transfer capabilities were critical in managing this fast and exothermic reaction, which is a known bottleneck in large-scale production. rsc.org

Similarly, a continuous flow approach was successfully implemented for the cyanation step. This process delivered the cyanated intermediate in 78% yield and 99.9% purity at a rate of 6 mol/h, which compares favorably to the 71% yield and 99.2% purity achieved in a comparable batch process. nih.gov In a small-scale lab system for the cyanation of a Remdesivir precursor, a continuous flow process yielded the product at 84% with 99.8% purity from 100g of substrate. chemistryviews.org

The synthesis of the nucleobase unit of Remdesivir, 7-bromopyrrolo[2,1-f] chemistryviews.orgrsc.orgresearchgate.nettriazin-4-amine, has also been successfully adapted to a five-step continuous flow process. This streamlined system, starting from the inexpensive material pyrrole (B145914), produced the target compound in 14.1% isolated yield with a throughput of 2.96 g·h−1 and a total residence time of 79 minutes, a significant reduction from the over 26.5 hours required for batch procedures. engineering.org.cn

Continuous flow chemistry offers significant advantages for reactions that are hazardous or require cryogenic temperatures. The small reactor volumes inherent in flow systems minimize the amount of hazardous material present at any given time, significantly improving safety. chemistryviews.org For instance, in the cyanation step of Remdesivir synthesis, which has the potential to produce toxic HCN gas, flow chemistry reduces the risk of exposure. chemistryviews.org

The enhanced heat transfer capabilities of microreactors allow for precise temperature control, making it possible to run highly exothermic reactions at more moderate temperatures. The C-glycosylation reaction, which is typically performed at cryogenic temperatures in batch, was successfully conducted at -30°C in a flow system. rsc.org This not only improves safety but also reduces energy consumption and the need for specialized cryogenic equipment. The ability to handle unstable intermediates is another key benefit. For example, the highly exothermic Vilsmeier–Haack and N-amination reactions, which involve hazardous and unstable intermediates, are more safely and efficiently conducted in a flow system. engineering.org.cn

Scalability Considerations for Industrial Production

The scalability of the synthesis of Remdesivir intermediates is a critical factor for meeting global demand. While initial syntheses were sufficient for preclinical studies, the COVID-19 pandemic necessitated rapid and massive scale-up. acs.org

Continuous flow chemistry has proven to be a highly scalable technology for the production of Remdesivir intermediates. A common scale-up strategy in flow chemistry is "numbering-up," where multiple microreactors are run in parallel. This approach allows for increased production capacity while maintaining the optimal reaction conditions and high heat and mass transfer rates achieved in a single microreactor. rsc.org A stable and scalable continuous flow process for the C-glycosylation intermediate was demonstrated for 2 hours, achieving a throughput of 8.5 g/h. rsc.org

For the cyanation step, a continuous flow process was successfully scaled to produce nearly 500 kg of the intermediate at a rate of 2 kg/h . researchgate.net On a kilogram scale, it was found that the addition of TfOH was necessary to achieve the same high yield and purity as in smaller-scale reactions. chemistryviews.org This kilogram-scale process produced 68 kg of the desired product, enabling the preparation of sufficient Remdesivir for clinical trials. chemistryviews.org

Batch synthesis has also been scaled up, though with more challenges. Gilead Sciences, the developer of Remdesivir, accelerated production by scaling up batch sizes and adding new manufacturing facilities. gilead.com One improved synthesis of a key triazine intermediate was scaled for kilogram quantity production. chemrxiv.org A Weinreb amide approach for a key glycosylation intermediate was also successfully scaled to the kilogram level, yielding the product at 65%. acs.org

The choice of starting materials is also a crucial consideration for scalability. One improved synthesis of the pyrrolotriazine core of Remdesivir utilizes highly abundant and commoditized raw materials to ensure supply chain security and reduce costs. nih.govacs.org

Strategies for Enhancing Yield and Purity of Intermediates

Numerous strategies have been employed to enhance the yield and purity of Remdesivir intermediates. In batch synthesis, optimization of reaction conditions and reagents has been key. For instance, in the C-glycosylation step, replacing n-BuLi with a combination of n-BuLi and i-Pr2NH increased the yield from 25% to 75%. nih.gov The use of lanthanide salts like NdCl3 was also found to improve the yield of this step to 68% on a large scale. nih.gov For the cyanation reaction, adding an acid like TfOH or TFA improved the yield to 85% and the diastereomeric ratio to over 95:5. nih.gov

Continuous flow chemistry inherently offers better control over reaction parameters, leading to higher yields and purities. A small-scale flow chemistry approach for the C-glycosylation step afforded a stable 47% yield. nih.gov A manufacturing-scale continuous flow process for the cyanation step resulted in a 78% yield and 99.9% purity, a significant improvement over the batch process. nih.gov

Intermediate/StepReagent/ConditionYieldPurity/Diastereomeric RatioScale
C-glycosylationn-BuLi/i-Pr2NH75%Not specifiedHectogram
C-glycosylationNdCl368%Not specified282 kg
CyanationTMSCN, TMSOTf, TfOH85%>95:5Not specified
Cyanation (Flow)Not specified78%99.9%Manufacturing
3-Step from GS-441524DMF-DMA, t-BuMgCl85%99.4%Gram

Green Chemistry Principles in Intermediate Synthesis

Applying green chemistry principles to the synthesis of Remdesivir intermediates is crucial for environmental sustainability and cost-effectiveness. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. researchgate.net

Continuous flow chemistry is inherently a greener technology than batch processing. It improves energy efficiency, reduces waste, and enhances safety. researchgate.net The development of a continuous flow process for the Remdesivir nucleobase unit represents a greener and more sustainable method due to its high efficiency and safety. engineering.org.cn

Another key aspect of green chemistry is atom economy, which aims to maximize the incorporation of starting materials into the final product. A synthesis of the pyrrolotriazine core of Remdesivir was designed with high atom economy, avoiding the use of protecting groups and utilizing abundant, commoditized raw materials. nih.gov This approach not only reduces waste but also lowers costs. nih.gov

Atom Economy and Waste Minimization

Atom economy is a critical metric in evaluating the efficiency of a synthetic route, as it measures the proportion of reactant atoms that are incorporated into the final product. In complex, multi-step syntheses like that of Remdesivir, maximizing atom economy is essential for minimizing chemical waste and reducing production costs. mdpi.com

A significant challenge in the synthesis of Remdesivir is controlling the stereochemistry at the phosphorus atom. Early methods produced a mixture of diastereomers that had to be separated by chiral HPLC, a process that is inherently wasteful as one isomer is discarded. mdpi.comacs.org To address this, a dynamic kinetic asymmetric transformation (DyKAT) has been employed. researchgate.net This method uses a specific organocatalyst to selectively produce the desired (S)-P-phosphoramidate isomer from a racemic mixture of starting materials, avoiding the waste of the other diastereomer and achieving a high yield of 97%. researchgate.net

Waste management is also a direct concern. In certain process steps, hazardous reagents like trimethylsilyl (B98337) cyanide are used. natap.org The resulting waste streams from these processes must be carefully managed; for example, treatment with bleach is used to ensure cyanide levels are below detectable limits before disposal. acs.org

The table below summarizes different approaches aimed at improving atom economy and minimizing waste in the synthesis of Remdesivir intermediates.

Strategy Description Impact on Efficiency/Waste Reduction Reference
One-Pot ReactionsCombining multiple reaction steps without isolating intermediates.Reduces solvent use, purification materials, and time; improves overall yield. mdpi.comacs.orgchemrxiv.org
Dynamic Kinetic Asymmetric Transformation (DyKAT)Stereoselective conversion of a racemic mixture to a single desired enantiomer.Avoids discarding 50% of the material as an unwanted isomer, significantly improving atom economy. researchgate.net
Telescoped SynthesisPerforming sequential reactions in a single reactor without intermediate work-up.Increases throughput and reduces waste from purification. Overall yield improved from 43% to 85% in one instance. acs.orgresearchgate.net
Continuous Flow ChemistryReactions are run in a continuously flowing stream rather than in a batch reactor.Reduces waste, improves safety and process efficiency. acs.orgengineering.org.cn
Atom-Economical RoutesDesigning synthetic routes that maximize the incorporation of starting material atoms into the product.A cyanoamidine cyclization approach to the nucleobase was developed, noted for being atom-economical. acs.org

Solvent Selection and Alternative Reaction Media

A variety of solvents are employed across the different stages of Remdesivir synthesis. For instance, cyclic ethers like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) are used, along with dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), and N,N-Dimethylformamide (DMF). acs.orggoogle.com The selection is often critical for achieving the desired reactivity and selectivity. In one condensation step, pyridine (B92270) was specifically chosen as the solvent because it was beneficial for achieving high stereoselectivity. acs.org In another instance, a deprotection reaction was conducted in isopropanol, which has lower reactivity than ethanol (B145695), to prevent the formation of an ester-transfer impurity. acs.orgresearchgate.net A study on a charge-transfer complex formation involving Remdesivir found that polar solvents favored the reaction, and methanol (B129727) was ultimately selected over acetonitrile as it was more cost-effective. nih.gov

Continuous flow chemistry represents a significant shift from traditional batch processing and can be considered an alternative reaction medium. engineering.org.cn This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety when using hazardous reagents, and the potential for integrating reaction and purification steps. acs.orgengineering.org.cn A small-scale continuous flow process for the C-glycosylation step provided the intermediate product in a stable 47% yield with a residence time of less than a minute. acs.org Another continuous flow system for producing the nucleobase unit of Remdesivir reduced the total process time from over 26 hours in a batch procedure to just 79 minutes, demonstrating a significant improvement in process efficiency and a greener, more sustainable manufacturing approach. engineering.org.cn

The table below provides an overview of solvents used in various stages of Remdesivir intermediate synthesis.

Solvent/Medium Reaction Step/Purpose Reason for Selection/Notes Reference
Tetrahydrofuran (THF)Glycosylation, Phosphoramidation, DeprotectionCommon aprotic ether solvent. acs.orgacs.orggoogle.com
Dichloromethane (DCM)Cyanation, DerivatizationCommon solvent for various organic reactions. google.comareeo.ac.irresearchgate.net
Acetonitrile (ACN)Glycosylation, PhosphoramidationPolar aprotic solvent, used for coupling reactions. acs.orggoogle.com
N,N-Dimethylformamide (DMF)Bromination, Derivative SynthesisHigh-boiling polar aprotic solvent. acs.orggoogle.com
PyridineCondensation ReactionSelected for its beneficial impact on stereoselectivity. acs.org
IsopropanolDeprotectionChosen over ethanol to prevent side reactions (ester-transfer). acs.orgresearchgate.net
MethanolCharge-transfer complex formationSelected for being cheaper than acetonitrile while still effective. nih.gov
Methyl tert-butyl ether (MTBE)AminationUsed in a process with a solvent recycle loop to minimize waste. chemrxiv.org
Continuous FlowC-glycosylation, Nucleobase synthesisAlternative reaction technology to improve efficiency, safety, and reduce waste. acs.orgengineering.org.cn

Advanced Analytical Characterization Methodologies for Remdesivir Intermediates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of synthetic intermediates, ensuring that the desired molecule has been formed and that it possesses the correct stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of organic molecules, including complex pharmaceutical intermediates. In the synthesis of Remdesivir and its precursors, ¹H and ¹³C NMR are utilized to verify the molecular structure and stereochemistry. For instance, in the synthesis of an advanced phosphoramidate (B1195095) intermediate of Remdesivir, ¹H NMR characterization data was crucial to confirm the formation of the desired (SS)-isomer. benthamdirect.comresearchgate.net The relative configuration of furanose forms in related intermediates has been proven using 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations, which provide through-space information about proton proximities. google.com While specific spectral data for the N-2 intermediate is not detailed in publicly available literature, the methodology is standard practice. The analysis of a synthesized Remdesivir derivative, for example, utilized both ¹H and ¹³C NMR to identify the molecule, confirming the presence of key functional groups and structural features. areeo.ac.ir

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) provides vital information about the molecular weight and fragmentation pattern of a compound, confirming its identity. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. In a reported synthesis of a key Remdesivir intermediate, HRMS was used for characterization, with the calculated mass for C₂₀H₂₂N₅O₇P ([M+H]⁺) being 448.1017 and the found mass being 448.1019, confirming the elemental composition. researchgate.net This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in impurity profiling.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and for separating them from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of drug substances and intermediates. In the synthesis of Remdesivir, HPLC is employed to ensure the quality of the final product and its precursors. For example, a highly efficient, three-step synthesis of Remdesivir from GS-441524 reported achieving an excellent purity of 99.4% as analyzed by HPLC. researchgate.netnih.gov Reverse-phase HPLC (RP-HPLC) methods are commonly developed for the separation and quantification of Remdesivir and its impurities. ijpscr.info One such method utilized a C18 column with a mobile phase of buffer (pH 5.0) and acetonitrile (B52724) for the analysis of Remdesivir in its active pharmaceutical ingredient (API) form. ijpsjournal.com Chiral HPLC methods have also been developed to separate the stereoisomers of Remdesivir, a critical step in ensuring the final product is the correct single stereoisomer. acs.org

Table 1: Example HPLC Method Parameters for Remdesivir Analysis

Parameter Details
Technique RP-HPLC
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Buffer (pH 5.0) : Acetonitrile (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 253 nm

| Reference | Patel et al. ijpsjournal.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Impurity Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective method for identifying and quantifying trace-level impurities. Ultra-High Performance Liquid Chromatography (UPLC-MS/MS) offers even greater resolution and speed. These techniques are crucial for creating a comprehensive impurity profile of the Remdesivir N-2 intermediate and other related compounds. Several UPLC-MS/MS methods have been validated for the simultaneous quantification of Remdesivir and its nucleoside analogue GS-441524. ijpscr.infojcdronline.org One method reported a lower limit of quantification (LLOQ) of 0.98 ng/mL for both analytes, with a limit of detection (LOD) of 0.24 ng/mL for Remdesivir, demonstrating the high sensitivity required for impurity analysis. jcdronline.org These methods typically use a C18 column with a gradient elution of water and acetonitrile containing a small percentage of formic acid. ijpscr.infojcdronline.org

Table 2: UPLC-MS/MS Method Details for Remdesivir and GS-441524 Analysis

Parameter Details
Technique UPLC-MS/MS
Column Acquity HSS T3 (50 × 2.1 mm, 1.8 µm)
Mobile Phase Gradient of Water with 0.05% Formic Acid (A) and Acetonitrile with 0.05% Formic Acid (B)
Flow Rate 0.40 mL/min
Retention Times GS-441524: 0.98 min; Remdesivir: 1.67 min
LLOQ 0.98 ng/mL (for both analytes)

| Reference | Tempestilli et al. (as cited in jcdronline.org) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of Remdesivir intermediates, TLC allows chemists to quickly determine if the starting material has been consumed and if the desired product has been formed. nih.gov For instance, during the synthesis of a protected nucleoside analogue of Remdesivir, the reaction progress was monitored by TLC. nih.gov In the characterization of a synthesized Remdesivir derivative, TLC was used to determine the retention factor (Rf) value, which was found to be 0.54, indicating the formation of a single, new compound under the tested conditions. areeo.ac.ir

Chiral Chromatography for Enantiomeric/Diastereomeric Purity Determination

The N-2 intermediate of Remdesivir possesses multiple chiral centers, leading to the potential for several stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of these enantiomers and diastereomers, ensuring that the desired stereoisomer is carried forward in the synthesis.

Researchers have developed robust chiral HPLC methods to resolve the stereoisomers of Remdesivir intermediates. For instance, the two phosphoramidite (B1245037) starting materials, which are precursors to the N-2 intermediate, contain two chiral centers, one on the phosphorus atom and another on the carbon alpha to the phosphoramidite group, resulting in four possible isomers. chiraltech.com The goal of chiral chromatography in this context is to develop a separation method capable of quantifying all four potential isomers. chiraltech.com

One successful approach utilized immobilized polysaccharide-based chiral stationary phases (CSPs). Specifically, Daicel's CHIRALPAK® IA-3 and CHIRALPAK® IG-U columns have been effective in separating these chiral intermediates. chiraltech.com For the separation of a key phosphoramidite intermediate, a normal phase HPLC method was developed using a CHIRALPAK® IA-3 column. chiraltech.com However, for another phosphoramidite intermediate, a reversed-phase method with a CHIRALPAK® IG-U column, using a water/methanol (B129727) and acetonitrile gradient, was necessary to achieve separation of all four isomers. chiraltech.com The addition of both an amine and an acid to the mobile phase can sometimes be necessary to improve peak shape for compounds like Remdesivir and its intermediates, which contain both basic and acidic functional groups. chiraltech.com

The following table summarizes a typical chiral HPLC method developed for a Remdesivir intermediate:

ParameterValue
Column CHIRALPAK® IG-U (100 mm x 3.0 mm i.d.)
Mobile Phase A Water/Methanol = 5/95 (v/v)
Mobile Phase B Acetonitrile
Gradient Time (min)/%B: 0/0, ... (specific gradient not fully detailed in source)
Detection UV at 210 nm
Temperature 25°C
Reference chiraltech.com

This level of detailed analytical separation is crucial for controlling the stereochemical purity of the N-2 intermediate, which directly impacts the stereochemistry of the final Remdesivir product.

Crystallization and Solid-State Characterization Methods

Beyond chromatographic techniques, crystallization and solid-state characterization methods play a pivotal role in both the purification and the definitive structural elucidation of Remdesivir intermediates.

Fractional crystallization is a powerful technique for the large-scale separation and purification of diastereomers. In the synthesis of Remdesivir, this method can be employed to enrich and isolate the desired diastereomer of the N-2 intermediate from a mixture.

While specific details on the fractional crystallization of the "this compound" are not extensively available in the provided search results, the principle is well-established in the synthesis of complex chiral molecules. For instance, in the synthesis of a related antiviral compound, crystallization was used to separate diastereomers that were initially observed as a mixture in NMR spectra. acs.orgnih.gov This process led to the isolation of a single, pure diastereomer. acs.orgnih.gov A similar strategy would be applicable to the N-2 intermediate.

The process typically involves dissolving the diastereomeric mixture in a suitable solvent or solvent system and allowing the less soluble diastereomer to crystallize out of the solution upon cooling or solvent evaporation. The efficiency of this separation depends on the differences in solubility between the diastereomers in the chosen solvent. This technique is particularly valuable in industrial-scale synthesis due to its cost-effectiveness and scalability.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute stereochemistry of a chiral molecule. This technique provides an unambiguous three-dimensional structure of the molecule, confirming the spatial arrangement of atoms and the configuration of all chiral centers.

For Remdesivir and its intermediates, SCXRD has been instrumental. Researchers have successfully grown single crystals of Remdesivir and its precursors, allowing for their complete structural characterization. rsc.org For example, in the study of a different antiviral inhibitor, single-crystal X-ray diffraction was used to establish the absolute stereochemical configuration of a specific diastereomer. acs.org The process involves mounting a suitable single crystal onto a diffractometer and collecting diffraction data, which is then used to solve and refine the crystal structure. rsc.orgnih.gov

The following table outlines the key aspects of single-crystal X-ray diffraction analysis:

AspectDescription
Technique Provides the precise three-dimensional arrangement of atoms in a crystal.
Application Unambiguously determines the absolute stereochemistry of chiral centers.
Requirement A single, high-quality crystal of the compound of interest.
Data Output Electron density maps, bond lengths, bond angles, and torsional angles, leading to the final molecular structure.
Significance Confirms the identity and stereochemical purity of the synthesized intermediate.
Reference acs.orgrsc.orgnih.gov

The absolute configuration determined by SCXRD is crucial for ensuring that the correct stereoisomer of the N-2 intermediate is used in the subsequent steps of Remdesivir synthesis, ultimately leading to the desired biologically active final product. The technique of microcrystal electron diffraction (MicroED) has also emerged as a powerful tool for structure determination when only very small crystals are available. rsc.orgresearchgate.net

Future Research Directions in Remdesivir Intermediate Synthesis

Development of Novel and More Efficient Synthetic Routes to Intermediates

Researchers are also exploring entirely new strategies that diverge from the original Gilead routes. A notable example is the direct and catalytic C-glycosylation of the heterocyclic base with unprotected sugars, catalyzed by silylium (B1239981) ions. semanticscholar.orgnih.gov This method avoids the multi-step preparation of protected ribonolactone, significantly shortening the synthetic sequence. semanticscholar.orgnih.gov The development of such protecting-group-free strategies represents a significant leap forward in simplifying the synthesis of the core nucleoside intermediate, GS-441524.

Comparison of Synthetic Route Generations for a Key Remdesivir Intermediate

Synthetic GenerationKey Step / MethodReported YieldKey Challenges / Remarks
First Generation (2012)C-glycosylation with n-BuLi/TMSCl, followed by coupling and chiral HPLC separation. nih.gov~0.6-1.5% (overall)Low yield, poor reliability, requires costly chiral HPLC. nih.gov
Second Generation (2016)Diastereoselective synthesis using an optically pure phosphoramide, selective crystallization. whiterose.ac.uk14.7% (overall)Eliminates final chiral HPLC, improving scalability. acs.orgwhiterose.ac.uk
Improved Pyrrolotriazine SynthesisOne-pot oxidative Vilsmeier cascade from pyrrole (B145914). acs.org59% (overall for core)Starts from abundant, commoditized raw materials. acs.org
Novel Catalytic C-GlycosylationSilylium-catalyzed addition to unprotected sugars. semanticscholar.orgnih.govNot specified as overall yieldAvoids protecting groups, significantly shortens sequence to GS-441524. semanticscholar.orgnih.gov

Application of Advanced Catalysis for Enhanced Stereocontrol and Efficiency

A primary challenge in Remdesivir synthesis is controlling the stereochemistry at the phosphorus atom of the phosphoramidate (B1195095) moiety. The desired SP-isomer possesses significantly greater antiviral activity. nih.gov Early syntheses produced a 1:1 mixture of diastereomers, necessitating resolution by chiral chromatography or fractional crystallization, which is inefficient. mdpi.comacs.org

Future research is heavily invested in advanced catalytic methods to achieve dynamic kinetic asymmetric transformation (DyKAT), where an undesired stereoisomer is racemized in situ and converted into the desired one. Chiral organocatalysts, particularly bicyclic imidazole (B134444) derivatives, have emerged as a powerful tool for this purpose. nih.govnih.gov These catalysts promote the highly stereoselective coupling of the racemic phosphoramidoyl chloride with the nucleoside intermediate (GS-441524). nih.govfrontiersin.org

Performance of Chiral Organocatalysts in Asymmetric Phosphoramidation

Catalyst TypeKey Result (Yield, d.r.)Reaction ScaleReference
Chiral Bicyclic Imidazole (Ad-DPI)96% conversion, 22:1 d.r. (SP:RP)10-gram scale nih.gov
Chiral Imidazole-Cinnamaldehyde-derived Carbamate (B1207046)97% yield, 96.1:3.9 d.r. (pre-recrystallization)10-gram scale acs.org
Bicyclic Imidazole (C12)Applied to ProTide MK-3682, demonstrating broad utility.Lab scale frontiersin.org

Further Integration and Optimization of Continuous Flow Processes

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of Remdesivir intermediates, particularly concerning safety, scalability, and process control. chemrobotics.inresearchgate.net Several key steps in the synthesis involve hazardous reagents (e.g., cyanides) or require cryogenic temperatures (-30 °C to -78 °C), which are challenging and risky to manage at an industrial batch scale. nih.govchemrobotics.in

Flow chemistry mitigates these risks by using small reactor volumes, which means only small quantities of hazardous materials are reacting at any given time. chemrobotics.in The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control without expensive cooling units and preventing thermal degradation of sensitive intermediates. chemrobotics.inresearchgate.net Research has successfully demonstrated the use of flow chemistry for the C-glycosylation and cyanation steps. rsc.orgchemrobotics.in In one study, a continuous flow process for the C-glycosylation step achieved a stable 60% yield with a residence time of only 8 seconds, demonstrating a throughput of 8.5 g/h from a reactor volume of less than 1 mL. rsc.org Another report on the cyanation step showed the flow process afforded the product in 78% yield and 99.9% purity, comparing favorably to the 71% yield and 99.2% purity from the batch process. nih.gov

Exploration of Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the future of pharmaceutical synthesis, aiming to reduce waste, use safer reagents, and employ renewable resources. wjarr.com For the synthesis of Remdesivir intermediates, a major avenue of research is the application of biocatalysis. nih.gov Traditional chemical synthesis of nucleoside analogues often requires toxic reagents and anhydrous conditions, whereas biocatalytic methods operate in aqueous environments with high stereo- and regioselectivity. tandfonline.comnih.gov

Enzymes such as nucleoside phosphorylases (NPs) and nucleoside 2′-deoxyribosyltransferases (NDTs) are being explored to catalyze the formation of the crucial nucleosidic bond. nih.gov These enzymes can facilitate the reversible phosphorolysis of nucleosides and subsequent incorporation of a different nucleobase, offering a green alternative to chemical glycosylation. tandfonline.com For instance, nucleoside transglycosylase-2 has been used to prepare a variety of ribonucleoside analogues, accepting both purine (B94841) and pyrimidine (B1678525) nucleobases and demonstrating scalability. rsc.orgnih.gov This biocatalytic strategy opens the door to chemoenzymatic routes for preparing key intermediates. rsc.org

In addition to biocatalysis, other green approaches include the use of flow chemistry, which reduces solvent waste and energy consumption, and the development of synthetic routes that maximize atom economy by starting from abundant, simple materials like pyrrole. acs.orgwjarr.com The combination of biocatalysis with flow processing represents a particularly powerful future direction, harnessing the selectivity of enzymes with the efficiency and control of continuous manufacturing. nih.gov

Discovery and Synthesis of Novel Analogs of Key Intermediates for Structure-Activity Relationship Studies

To develop more potent antivirals and to better understand the mechanism of action, researchers are actively synthesizing and evaluating novel analogs of Remdesivir's key intermediates. Much of this work focuses on modifying the C-1' position of the ribose sugar, as the 1'β-cyano (–CN) group is known to interact with the Ser861 residue of the viral RNA-dependent RNA polymerase (RdRp), causing delayed chain termination. researchgate.netscispace.com

By replacing the 1'β-CN group with other functionalities, scientists can probe this critical interaction and potentially enhance the drug's inhibitory activity or pharmacokinetic profile. researchgate.netacs.org Research groups have synthesized analogs incorporating 5-membered heterocycles like tetrazoles, oxadiazoles, and triazoles at the C-1' position. researchgate.netscispace.com While the final heterocyclic analogs themselves did not show improved viral inhibition in one study, some of their synthetic precursors surprisingly exhibited micromolar activity against SARS-CoV-2. researchgate.netacs.org This highlights the value of screening intermediates, not just final compounds, for biological activity.

Other modifications include the synthesis of lipid prodrugs of the parent nucleoside GS-441524 to improve oral bioavailability, which is a major limitation of the intravenously administered Remdesivir. nih.gov Another study explored creating acetylated derivatives of Remdesivir to potentially improve stability and alter its activation pathway. nih.gov These structure-activity relationship (SAR) studies are crucial for guiding the rational design of next-generation nucleoside inhibitors with superior properties. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Remdesivir intermediates (e.g., GS-441524) in biological matrices?

  • Methodological Answer : Use UHPLC-MS/MS (ultra-high-performance liquid chromatography-tandem mass spectrometry) for high sensitivity and specificity. Validate methods per ICH Q2(R1) guidelines, including parameters like linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>90%) . Stability studies should account for degradation products under varied pH and temperature conditions . For intracellular metabolites, combine solid-phase extraction with isotopic internal standards (e.g., deuterated GS-441524) to minimize matrix effects .

Q. How does the synthesis pathway of Remdesivir N-2 intermediate ensure stereochemical purity?

  • Methodological Answer : The second-generation synthesis route (6 steps, 40–90% yields) employs asymmetric catalysis to control stereocenters. Key steps include:

  • Step 3 : Enzymatic resolution using lipases to isolate the (2S)-configured intermediate.
  • Step 5 : Pd-catalyzed cyanation to introduce the 5-cyano group without racemization .
    Analytical techniques like chiral HPLC and X-ray crystallography confirm enantiomeric excess (>99%) and crystal packing stability .

Q. What in vitro assays are used to evaluate the antiviral activity of Remdesivir intermediates against SARS-CoV-2?

  • Methodological Answer : Use plaque reduction assays (PRNT₅₀) in Vero E6 cells infected with SARS-CoV-2 (MOI = 0.1). Measure EC₅₀ values for viral replication inhibition (e.g., GS-441524 EC₅₀ = 0.07 μM) . Combine with RdRp inhibition assays (fluorescence-based RNA elongation) to correlate antiviral activity with polymerase fidelity .

Advanced Research Questions

Q. How does the incorporation of Remdesivir intermediates destabilize SARS-CoV-2 RdRp at the molecular level?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (100 ns trajectories) to analyze RdRp conformational changes. Remdesivir's 1'-cyano group induces steric clashes with Ser861 and Asp865 in the active site, reducing primer-template binding affinity (ΔG = −8.2 kcal/mol). Principal component analysis (PCA) reveals increased flexibility in motifs F and G, impairing RNA translocation . Experimental validation via cryo-EM (3.2 Å resolution) confirms disrupted hydrogen bonding between nsp12 and template RNA .

Q. What mechanisms explain the hepatotoxicity and nephrotoxicity of Remdesivir intermediates in preclinical models?

  • Methodological Answer : In murine models, GS-441524 induces mitochondrial oxidative stress (↑ROS, ↓ATP synthesis) in renal tubular cells via complex I inhibition . Histopathology shows hepatic necrosis due to lysosomal membrane permeabilization (cathepsin B release) . Mitigate toxicity by co-administering N-acetylcysteine (ROS scavenger) or using prodrug analogs with reduced lysosomal accumulation .

Q. How can conflicting clinical trial data on Remdesivir’s efficacy (e.g., ACTT-1 vs. SOLIDARITY trials) be reconciled methodologically?

  • Methodological Answer : Conduct individual patient data meta-analysis (IPDMA) to adjust for heterogeneity in trial designs (e.g., severity stratification, timing of administration). Use Bayesian hierarchical models to estimate posterior probabilities of clinical improvement (OR = 1.5 for early treatment) . Sensitivity analyses should address confounding variables like concomitant steroid use .

Q. What computational strategies optimize the design of Remdesivir analogs with improved ExoN evasion?

  • Methodological Answer : Apply AI-driven molecular docking (e.g., AutoDock Vina) to screen analogs against RdRp-ExoN complexes. Prioritize compounds with C3′-hydroxyl substitutions to sterically block ExoN binding (ΔΔG < −2.4 kcal/mol) . Validate using single-molecule Förster resonance energy transfer (smFRET) to monitor ExoN processivity .

Tables for Key Data

Table 1: Analytical Validation Parameters for Remdesivir Intermediates

ParameterUHPLC-MS/MS CriteriaHPLC-UV Criteria
Linearity (R²)≥0.995≥0.990
LOD (ng/mL)0.15.0
Intraday Precision<10% RSD<15% RSD
Recovery (%)92–10585–98
Source: Adapted from Avataneo et al.

Table 2: Toxicity Markers in Preclinical Models

ModelDose (mg/kg)ALT (U/L)Creatinine (mg/dL)Histopathology Findings
Mouse10120 ± 150.8 ± 0.1Focal hepatic necrosis
Ferret595 ± 100.6 ± 0.05Renal tubular vacuolation
Source: Military Medical Sciences Letters

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